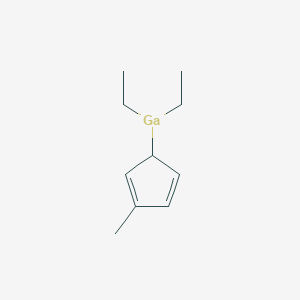

Diethyl(3-methylcyclopenta-2,4-dien-1-yl)gallane

Description

Properties

CAS No. |

140866-03-1 |

|---|---|

Molecular Formula |

C10H17Ga |

Molecular Weight |

206.96 g/mol |

IUPAC Name |

diethyl-(3-methylcyclopenta-2,4-dien-1-yl)gallane |

InChI |

InChI=1S/C6H7.2C2H5.Ga/c1-6-4-2-3-5-6;2*1-2;/h2-5H,1H3;2*1H2,2H3; |

InChI Key |

JDWCDXHIXHUGCD-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ga](CC)C1C=CC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(3-methylcyclopenta-2,4-dien-1-yl)gallium typically involves the reaction of gallium trichloride with diethyl(3-methylcyclopenta-2,4-dien-1-yl)lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

While specific industrial production methods for Diethyl(3-methylcyclopenta-2,4-dien-1-yl)gallium are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent control of the inert atmosphere to prevent contamination and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

Diethyl(3-methylcyclopenta-2,4-dien-1-yl)gallium can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form gallium oxides or other gallium-containing species.

Reduction: It can be reduced to form lower oxidation state gallium compounds.

Substitution: The diethyl groups can be substituted with other organic groups or ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Substitution: Substitution reactions often involve the use of organolithium or Grignard reagents in an inert solvent like THF.

Major Products

Oxidation: Gallium oxides and other oxidized gallium species.

Reduction: Lower oxidation state gallium compounds.

Substitution: Various substituted organogallium compounds depending on the substituents used.

Scientific Research Applications

Diethyl(3-methylcyclopenta-2,4-dien-1-yl)gallium has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.

Materials Science: The compound is investigated for its potential use in the fabrication of gallium-containing materials, such as semiconductors and thin films.

Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.

Biology and Medicine:

Mechanism of Action

The mechanism of action of Diethyl(3-methylcyclopenta-2,4-dien-1-yl)gallium involves its interaction with molecular targets through its organometallic framework. The gallium center can coordinate with various ligands, facilitating catalytic processes or forming complexes with other molecules. The specific pathways and molecular targets depend on the type of reaction and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Cyclopentane Derivatives

The cyclopentane backbone in the Cp ligand of the gallane compound shares similarities with cis-1,3-dimethylcyclopentane (CAS 2532-58-3) . Both feature a cyclopentane ring with methyl substituents, but the gallane complex incorporates a gallium center and ethyl ligands, which significantly alter its reactivity. For example:

- Steric Effects : The 3-methyl group on the Cp ligand in the gallane compound introduces steric hindrance comparable to the 1,3-dimethyl substitution in cis-1,3-dimethylcyclopentane. However, the gallium-ethyl bonds add further bulk, reducing accessibility to the metal center.

- Electronic Effects : The electron-donating ethyl groups on gallium contrast with the purely hydrocarbon-based structure of cis-1,3-dimethylcyclopentane, which lacks a metal center.

Sulfur-Containing Analogues

Dimethyldisulfide (CAS 624-92-0) , a simple sulfur compound, contrasts with the gallane complex in both structure and application. While dimethyldisulfide is used in microbial studies and environmental analyses, the gallane compound’s utility lies in its organometallic properties.

| Property | This compound | Dimethyldisulfide |

|---|---|---|

| Central Atom | Gallium | Sulfur |

| Bonding | Covalent Ga–C bonds | S–S single bond |

| Applications | Catalysis, materials | Antimicrobial, environmental |

Biological Activity

Diethyl(3-methylcyclopenta-2,4-dien-1-yl)gallane is an organometallic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and materials science. This compound features a gallium atom bonded to a cyclopentadiene derivative, which may contribute to its unique reactivity and biological properties.

Chemical Structure

This compound can be represented structurally as follows:

This structure indicates the presence of a gallium atom coordinated with a cyclopentadiene moiety, which is known for its ability to participate in various chemical reactions.

Anticancer Properties

Research has indicated that compounds containing gallium can exhibit anticancer properties . Gallium has been shown to interfere with iron metabolism in cancer cells, leading to increased apoptosis (programmed cell death) in certain types of tumors. Studies on similar gallium compounds suggest that this compound may also possess these properties.

Antimicrobial Activity

Gallium compounds have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves the disruption of bacterial iron acquisition systems, which are critical for their growth and survival. Preliminary studies suggest that this compound may exhibit similar effects, although specific data on this compound is limited.

Neuroprotective Effects

There is emerging evidence that gallium compounds can exert neuroprotective effects , potentially benefiting conditions such as Alzheimer's disease. The ability of gallium to modulate metal ion homeostasis in the brain may play a role in neuroprotection. Further investigation into this compound could elucidate its potential in this area.

Synthesis and Reactivity Studies

A synthesis study highlighted the preparation of this compound through a reaction involving 3-methylcyclopentadiene and diethylgallium chloride. The resulting compound exhibited promising reactivity patterns typical of organometallics, suggesting further applications in organic synthesis.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.